molecular formula C8H13BrO B1405776 8-Bromooct-1-yn-3-ol CAS No. 1579278-86-6

8-Bromooct-1-yn-3-ol

Cat. No. B1405776
M. Wt: 205.09 g/mol
InChI Key: XWAIAHGGCLXSQW-UHFFFAOYSA-N
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Description

8-Bromooct-1-yn-3-ol is a chemical compound with the molecular formula C8H13BrO . This compound belongs to the alkyne family. It has a molecular weight of 205.09 .


Molecular Structure Analysis

The InChI code for 8-Bromooct-1-yn-3-ol is 1S/C8H13BrO/c1-2-8(10)6-4-3-5-7-9/h1,8,10H,3-7H2 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Radiosensitizer Potential in Cancer Therapy

8-Bromoadenine (8BrA), a compound structurally similar to 8-Bromooct-1-yn-3-ol, demonstrates potential as a DNA radiosensitizer for cancer radiation therapy. It interacts efficiently with low-energy electrons (LEEs), which are generated during radiation damage of DNA in cancer radiation therapy. This interaction results in the formation of stable parent anions and fragmentation products, which are critical for inducing DNA strand breaks in cancerous tissue (Schürmann et al., 2017).

Synthesis of Bioactive Compounds

8-Bromooct-1-yn-3-ol-related compounds are utilized in the synthesis of various bioactive molecules. For instance, 3-Bromoprop-1-yne, a compound with a similar structure, is used in carbonyl propargylation to produce but-3-yn-1-ols, which are significant in medicinal chemistry (Masuyama et al., 1998).

Chemical Probe for Nucleic Acid Structure

Another similar compound, 8-bromodeoxyguanosine (8-Br-dG), serves as a chemical probe for nucleic acid structure, particularly in understanding the conformation about glycosidic bonds in unusual nucleic acid structures. This application is crucial for research in genetics and molecular biology (Dias et al., 1994).

Pharmaceutical Synthesis and Antifungal Agents

Compounds related to 8-Bromooct-1-yn-3-ol are also used in pharmaceutical synthesis. For example, a novel synthesis of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1h-imidazole represents a new class of azole antifungal agents (RaneDinanath et al., 1988).

Safety And Hazards

8-Bromooct-1-yn-3-ol is classified as an irritant . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-bromooct-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-2-8(10)6-4-3-5-7-9/h1,8,10H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAIAHGGCLXSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(CCCCCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromooct-1-yn-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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